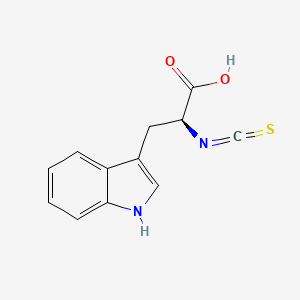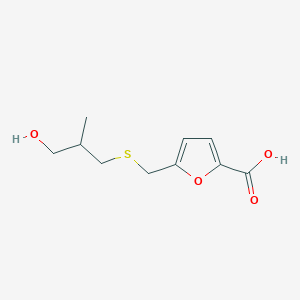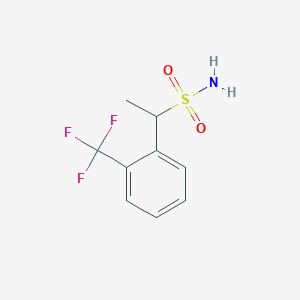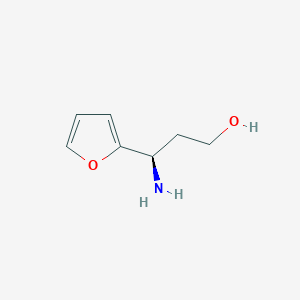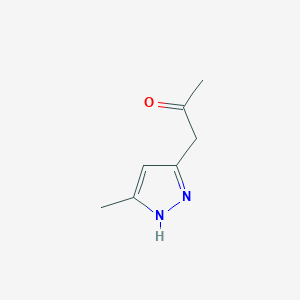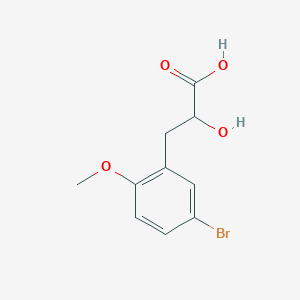
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxyphenylpropanoic acid, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols with a catalyst such as palladium on carbon.
Major Products
Oxidation: 3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(2-Methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: 3-(5-Amino-2-methoxyphenyl)-2-hydroxypropanoic acid or 3-(5-Thiol-2-methoxyphenyl)-2-hydroxypropanoic acid.
Applications De Recherche Scientifique
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Bromo-2-methoxyphenyl)propanoic acid: Lacks the hydroxy group, which can affect its reactivity and biological activity.
3-(5-Bromo-2-hydroxyphenyl)-2-hydroxypropanoic acid: Contains an additional hydroxy group, which can enhance its hydrogen bonding capabilities.
3-(5-Methoxyphenyl)-2-hydroxypropanoic acid: Lacks the bromine atom, which can influence its chemical and biological properties.
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the combination of its bromine atom, methoxy group, and hydroxypropanoic acid moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C10H11BrO4 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
Clé InChI |
MENKQETWILLYHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



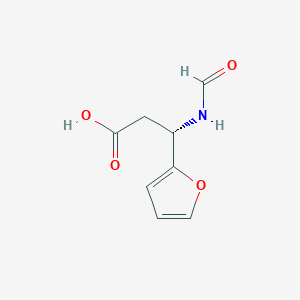
![1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine](/img/structure/B13615909.png)

![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
